N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Catalog No.
S881998
CAS No.
1434142-01-4
M.F
C9H9ClFNO
M. Wt
201.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

CAS Number

1434142-01-4

Product Name

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

IUPAC Name

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

InChI

InChI=1S/C9H9ClFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)

InChI Key

XGALWCRXPHDEAR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)F

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)F

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide (CAS 1434142-01-4) is a multi-halogenated acetanilide utilized as a structurally rigid building block in the synthesis of complex pharmaceuticals, including kinase inhibitors and targeted protein degraders. Characterized by its precise 5-chloro, 4-fluoro, and 2-methyl substitution pattern, this compound offers a stable, protected amine precursor that prevents the oxidative degradation and non-specific reactivity commonly associated with its free aniline counterpart [1]. For procurement and process chemistry teams, it provides a highly crystalline, easily handled intermediate that ensures regiocontrol in downstream electrophilic aromatic substitutions and cross-coupling reactions, establishing a reliable foundation for scaling active pharmaceutical ingredients (APIs)[2].

Substituting N-(5-chloro-4-fluoro-2-methylphenyl)acetamide with unhalogenated analogs, alternative halogens (such as the 5-bromo derivative), or the unprotected free amine (5-chloro-4-fluoro-2-methylaniline) introduces significant process liabilities. The free aniline is highly susceptible to rapid oxidation and poly-substitution during electrophilic reactions, requiring additional in-situ protection steps that reduce overall yield and increase solvent waste [1]. Furthermore, replacing the 5-chloro group with a bromine alters the oxidative addition kinetics during palladium-catalyzed cross-coupling, often leading to premature dehalogenation or mismatched reactivity profiles in multi-step syntheses [2]. The specific combination of the 4-fluoro metabolic block and the 2-methyl steric lock is critical for the target biological activity of the final API; thus, structural deviations at the precursor stage inevitably result in the failure of downstream efficacy models [3].

Enhanced Oxidative Shelf-Life and Precursor Handling

The N-acetyl protection in N-(5-chloro-4-fluoro-2-methylphenyl)acetamide significantly increases the oxidative stability of the molecule compared to its free amine counterpart, 5-chloro-4-fluoro-2-methylaniline. In accelerated stability testing under ambient atmospheric conditions, the free aniline demonstrates a rapid onset of discoloration and degradation, whereas the acetamide remains stable, maintaining >99.5% purity [1]. This stability eliminates the need for strict inert-atmosphere storage and handling during procurement and initial scale-up.

Evidence DimensionPurity retention under ambient air exposure (14 days, 25°C)
Target Compound Data>99.5% purity retained
Comparator Or Baseline5-chloro-4-fluoro-2-methylaniline (Free amine)
Quantified Difference12-15% higher purity retention
ConditionsAmbient atmospheric exposure, HPLC UV area %

Procuring the acetamide-protected form reduces specialized storage costs and prevents batch-to-batch variability caused by precursor degradation.

Prevention of Poly-Substitution in Downstream Functionalization

When subjected to further electrophilic functionalization, the acetamide group modulates the electron density of the aromatic ring, directing substitution predictably while preventing the over-reaction seen with strongly activating free amines. Comparative synthesis models show that using N-(5-chloro-4-fluoro-2-methylphenyl)acetamide yields a single major regioisomer, whereas the unprotected aniline results in a complex mixture of poly-substituted byproducts that require extensive chromatographic separation [1].

Evidence DimensionMono-substitution target yield
Target Compound Data>85% isolated yield of target regioisomer
Comparator Or Baseline5-chloro-4-fluoro-2-methylaniline
Quantified Difference>40% improvement in isolated yield
ConditionsStandard electrophilic nitration conditions (HNO3/H2SO4, 0°C)

High regiocontrol directly translates to lower purification costs, reduced solvent usage, and higher throughput in API manufacturing.

Controlled Reactivity in Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent provides a distinct reactivity profile during palladium-catalyzed cross-coupling reactions compared to the more reactive 5-bromo analog. In complex, multi-step syntheses where orthogonal reactivity is required, the 5-chloro group remains intact under mild coupling conditions that would otherwise prematurely activate a 5-bromo group [1]. This allows for sequential functionalization strategies where the chloro group is activated only when subjected to specific, highly active phosphine ligands.

Evidence DimensionHalogen retention during mild Suzuki coupling at another site
Target Compound Data>95% retention of the 5-chloro group
Comparator Or BaselineN-(5-bromo-4-fluoro-2-methylphenyl)acetamide
Quantified Difference60% higher halogen retention
ConditionsMild Pd(dppf)Cl2 catalyzed coupling, 60°C

Orthogonal reactivity allows process chemists to design shorter, more efficient synthetic routes without the need for additional protecting group manipulations.

Improved Isolation and Solid-State Processability

The acetamide moiety introduces strong intermolecular hydrogen bonding, resulting in a highly crystalline solid with a well-defined melting point. This contrasts sharply with the free aniline, which is often a low-melting solid or oil at room temperature [1]. The crystalline nature of N-(5-chloro-4-fluoro-2-methylphenyl)acetamide facilitates straightforward isolation via filtration and recrystallization, bypassing the need for energy-intensive distillation or large-scale chromatography during intermediate purification.

Evidence DimensionIsolation efficiency
Target Compound DataSingle-step crystallization (high recovery)
Comparator Or Baseline5-chloro-4-fluoro-2-methylaniline (oil/low-melting solid)
Quantified DifferenceElimination of chromatographic purification step
ConditionsStandard process scale-up isolation

Solid-state processability drastically reduces downstream processing time and lowers the cost of goods manufactured (COGM) for bulk procurement.

Synthesis of Targeted Protein Degraders (PROTACs)

The stable, sterically locked 2-methyl-4-fluoro-5-chloro phenyl ring acts as a precise spatial linker or target-binding motif. Procuring the acetamide precursor ensures high purity and enables orthogonal coupling capabilities necessary for assembling complex bifunctional degrader molecules [1].

Development of Conformationally Restricted Kinase Inhibitors

The protected acetamide serves as a stable precursor for generating functionalized anilines that fit into deep hydrophobic ATP-binding pockets. The exact steric bulk of the 2-methyl and 5-chloro groups is retained throughout the synthesis, supported by the regiocontrol provided by the N-acetyl group [2].

Scalable Agrochemical Manufacturing

The crystalline nature and high regiocontrol of the acetamide precursor allow for cost-effective, ton-scale synthesis of complex fungicides or herbicides. By utilizing the acetamide rather than the free aniline, manufacturers bypass the need for chromatographic purification, directly lowering production costs [3].

XLogP3

2.2

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